molecular formula C14H22ClN3O3 B15134121 7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride

7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride

Cat. No.: B15134121
M. Wt: 315.79 g/mol
InChI Key: ZPKPNBQXVJLJCT-UHFFFAOYSA-N
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Description

7-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one; hydrochloride is a synthetic benzimidazole derivative characterized by a tert-butylamino-2-hydroxypropoxy substituent attached to a bicyclic benzimidazol-2-one core. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. The benzimidazole scaffold is notable for its metabolic stability and ability to modulate biological targets, making this compound a candidate for further therapeutic exploration.

Properties

Molecular Formula

C14H22ClN3O3

Molecular Weight

315.79 g/mol

IUPAC Name

7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride

InChI

InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,12,15,18H,7-8H2,1-3H3,(H,17,19);1H

InChI Key

ZPKPNBQXVJLJCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=NC(=O)NC21)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the tert-Butylamino Group: The tert-butylamino group is introduced through a nucleophilic substitution reaction, where a suitable tert-butylamine derivative reacts with the benzimidazole core.

    Hydroxypropoxy Substitution: The hydroxypropoxy group is added via an etherification reaction, typically using a suitable epoxide or halohydrin as the reagent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological effects, such as enzyme inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with levobunolol hydrochloride (5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride) and carteolol-d9 hydrochloride (5-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone hydrochloride). Key differences include:

  • Substituent Positioning: The tert-butylamino-2-hydroxypropoxy side chain is conserved across analogs, suggesting a shared mechanism of β-receptor antagonism.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility (HCl salt)
Target Compound (benzimidazol-2-one) C₁₄H₂₀N₃O₃·HCl ~323.8 ~1.2 High in polar solvents
Levobunolol Hydrochloride C₁₇H₂₅NO₃·HCl 327.85 1.8 >100 mg/mL (water)
Carteolol-d9 Hydrochloride C₁₆H₁₈D₉N₂O₃·HCl 337.89 1.5 High aqueous solubility

The benzimidazole core in the target compound likely reduces lipophilicity (lower logP) compared to levobunolol, which may influence tissue penetration and bioavailability.

Pharmacological Activity

  • Receptor Affinity: Levobunolol and carteolol exhibit non-selective β1/β2 antagonism with IC₅₀ values in the nanomolar range.

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological or clinical data for the target compound are absent in the reviewed literature. Conclusions are extrapolated from structural analogs.
  • Potential Advantages: The benzimidazole core may enhance CNS penetration or reduce off-target effects compared to levobunolol, which is primarily ocularly administered .
  • Challenges: Synthesis of the benzimidazol-2-one system requires stringent control of reaction conditions to avoid side products, as noted in analogous heterocyclic syntheses .

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